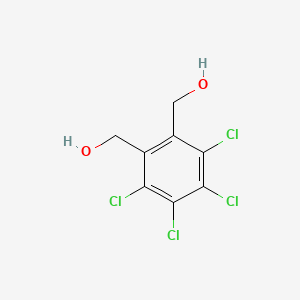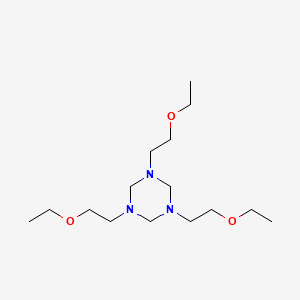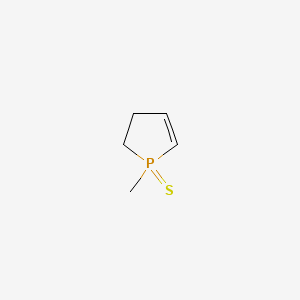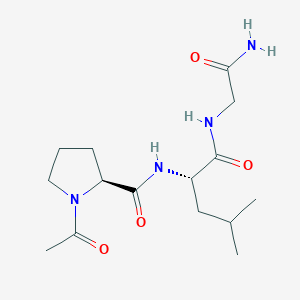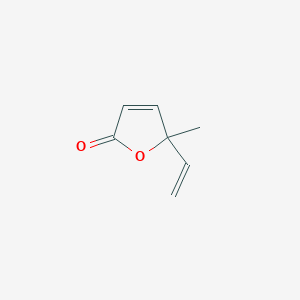![molecular formula C22H18ClN3O3 B14637403 2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid CAS No. 55990-53-9](/img/structure/B14637403.png)
2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid is an organic compound known for its unique structure and properties It is a derivative of benzoic acid and contains a diazenyl group, which is responsible for its distinct characteristics
準備方法
The synthesis of 2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid typically involves multiple steps. One common method includes the diazotization of 4-(dimethylamino)aniline followed by coupling with 4-chlorobenzoic acid. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and diazenyl groups, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid involves its interaction with various molecular targets. The diazenyl group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, leading to its potential antimicrobial and anticancer effects. The exact pathways involved depend on the specific application and target molecules.
類似化合物との比較
Similar compounds to 2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid include other diazenyl derivatives of benzoic acid. These compounds share similar structural features but may differ in their reactivity and applications. For example, 2-(4-Chloro-3-nitrobenzoyl)benzoic acid is another derivative with distinct properties and uses
特性
CAS番号 |
55990-53-9 |
|---|---|
分子式 |
C22H18ClN3O3 |
分子量 |
407.8 g/mol |
IUPAC名 |
2-[4-chloro-3-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]benzoic acid |
InChI |
InChI=1S/C22H18ClN3O3/c1-26(2)16-10-8-15(9-11-16)24-25-20-13-14(7-12-19(20)23)21(27)17-5-3-4-6-18(17)22(28)29/h3-13H,1-2H3,(H,28,29) |
InChIキー |
VMZBQAOHNXZXFC-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




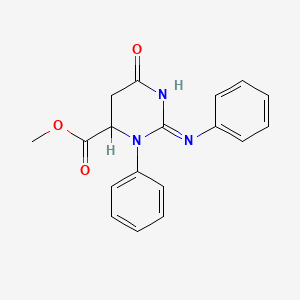
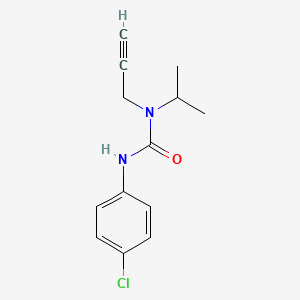
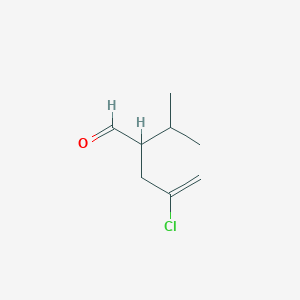

![[(1,2-Dicyanoethyl)sulfanyl]acetic acid](/img/structure/B14637329.png)
